(2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Description
This compound, with the molecular formula C14H15ClFNO2S and a molecular weight of 315.79 , is a type of azaspiro compound . Azaspiro compounds are a type of spiro compound in which at least one of the cyclic components is a nitrogen heterocycle .
Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 468.1±45.0 °C and it has a predicted density of 1.35±0.1 g/cm3 . The predicted pKa value is -0.21±0.20 .Scientific Research Applications
Analgesic Activity
Research has indicated that derivatives of the spiro heterocycle family, which resemble the compound , exhibit significant analgesic activity. These findings were based on studies involving phenylquinone writhing and yeast inflamed foot assays, suggesting their potential as pain management agents. The structural features of these compounds, particularly the 2-amino-1,3-thiazine ring system, have been associated with their analgesic properties (Cohen, Banner, & Lopresti, 1978).
Anticonvulsant Activity
A series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, featuring substitutions similar to the compound of interest, showed promising anticonvulsant activity. The introduction of fluoro and trifluoromethyl substituents at the aryl ring enhanced their activity, demonstrating the impact of such modifications on pharmacological profiles (Obniska et al., 2006).
Antiviral Evaluation
Derivatives of the compound, particularly those belonging to the spirothiazolidinone class, have been evaluated for their antiviral activities. Certain derivatives exhibited strong activity against influenza A/H3N2 virus, showcasing the potential of these compounds in developing new antiviral agents (Apaydın et al., 2020).
Anti-tubercular Activities
Efforts in synthesizing phenyl cyclopropyl methanones, related in structural motif to the compound , have led to the identification of candidates with potent anti-tubercular activities. These findings highlight the potential application of such compounds in addressing tuberculosis, with some showing activity against multidrug-resistant strains (Dwivedi et al., 2005).
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO2S/c15-10-2-1-3-11(16)12(10)13(18)17-6-4-14(5-7-17)19-8-9-20-14/h1-3H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPQCCCVOGUQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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